N-(benzo[b]thiophen-5-yl)-2-((4-fluorophenyl)thio)acetamide
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Overview
Description
N-(benzo[b]thiophen-5-yl)-2-((4-fluorophenyl)thio)acetamide is a chemical compound that features a benzothiophene ring and a fluorophenylthioacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[b]thiophen-5-yl)-2-((4-fluorophenyl)thio)acetamide typically involves the following steps:
Formation of Benzothiophene Ring: The benzothiophene ring can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-bromothiophene, under palladium-catalyzed conditions.
Thioether Formation: The next step involves the formation of the thioether linkage.
Acetamide Formation: Finally, the acetamide group is introduced by reacting the thioether intermediate with chloroacetamide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[b]thiophen-5-yl)-2-((4-fluorophenyl)thio)acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, bases like potassium carbonate
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
N-(benzo[b]thiophen-5-yl)-2-((4-fluorophenyl)thio)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic properties.
Biological Studies: It is used in studies exploring its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-(benzo[b]thiophen-5-yl)-2-((4-fluorophenyl)thio)acetamide involves its interaction with specific molecular targets. For instance, in cancer research, it may inhibit enzymes or receptors that are crucial for cancer cell survival and proliferation . The compound’s structure allows it to bind to these targets, disrupting their normal function and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
N-benzoyl-N’-(4-fluorophenyl)thiourea: This compound shares structural similarities and is also studied for its anticancer properties.
Benzothiophene Derivatives: Compounds with the benzothiophene core are widely studied for their biological activities and material properties.
Uniqueness
N-(benzo[b]thiophen-5-yl)-2-((4-fluorophenyl)thio)acetamide is unique due to the combination of the benzothiophene ring and the fluorophenylthioacetamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
IUPAC Name |
N-(1-benzothiophen-5-yl)-2-(4-fluorophenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNOS2/c17-12-1-4-14(5-2-12)21-10-16(19)18-13-3-6-15-11(9-13)7-8-20-15/h1-9H,10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYFWTUHUHJVLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCC(=O)NC2=CC3=C(C=C2)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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